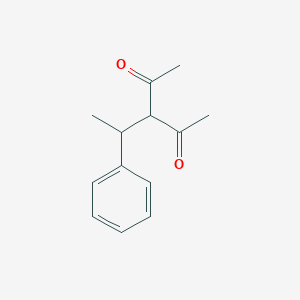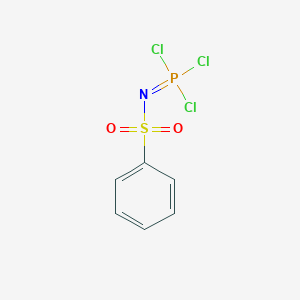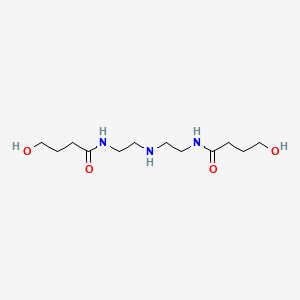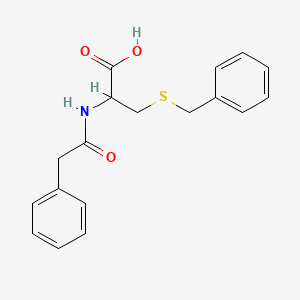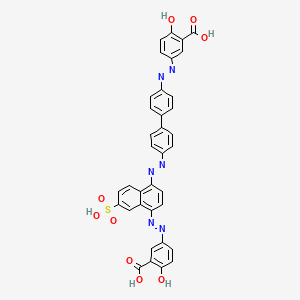
C.I. Direct Brown 101
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C.I. Direct Brown 101, also known as trisodium salt, is a synthetic azo dye widely used in various industries. It is known for its excellent solubility in water and its ability to produce a rich brown color. This compound is primarily used in textile dyeing, paper coloring, and as a biological stain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
C.I. Direct Brown 101 is synthesized through a series of diazotization and coupling reactions. The process typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling: The diazonium salt is then coupled with another aromatic compound to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions under controlled conditions. The reaction mixture is maintained at specific temperatures and pH levels to ensure optimal yield and quality of the dye. The final product is then purified and dried to obtain the trisodium salt form.
Análisis De Reacciones Químicas
Types of Reactions
C.I. Direct Brown 101 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized products may include quinones and other aromatic compounds.
Reduction: Aromatic amines are the primary products of reduction reactions.
Substitution: The products depend on the specific substituents introduced during the reaction.
Aplicaciones Científicas De Investigación
C.I. Direct Brown 101 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard for colorimetric analysis.
Biology: Employed as a biological stain for visualizing cells and tissues under a microscope.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Widely used in textile dyeing, paper coloring, and as a colorant in various products.
Mecanismo De Acción
The mechanism of action of C.I. Direct Brown 101 involves its interaction with specific molecular targets. The dye binds to substrates through hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions allow the dye to adhere to fibers, cells, and other materials, imparting a brown color. The molecular pathways involved in its action depend on the specific application and the nature of the substrate.
Comparación Con Compuestos Similares
C.I. Direct Brown 101 is unique due to its specific chemical structure and properties. Similar compounds include:
C.I. Direct Blue 218: Another azo dye with similar applications but different color properties.
C.I. Direct Red 83: A red azo dye used in similar industries.
C.I. Direct Brown 95: A closely related brown dye with slightly different chemical properties.
These compounds share similar synthetic routes and applications but differ in their color properties and specific chemical structures, making this compound distinct in its use and effectiveness.
Propiedades
Número CAS |
25180-44-3 |
|---|---|
Fórmula molecular |
C36H24N6O9S |
Peso molecular |
716.7 g/mol |
Nombre IUPAC |
5-[[4-[4-[[4-[(3-carboxy-4-hydroxyphenyl)diazenyl]-6-sulfonaphthalen-1-yl]diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C36H24N6O9S/c43-33-15-9-24(17-29(33)35(45)46)39-37-22-5-1-20(2-6-22)21-3-7-23(8-4-21)38-41-31-13-14-32(28-19-26(52(49,50)51)11-12-27(28)31)42-40-25-10-16-34(44)30(18-25)36(47)48/h1-19,43-44H,(H,45,46)(H,47,48)(H,49,50,51) |
Clave InChI |
AUTINFVSBXCWKB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C4C=CC(=CC4=C(C=C3)N=NC5=CC(=C(C=C5)O)C(=O)O)S(=O)(=O)O)N=NC6=CC(=C(C=C6)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


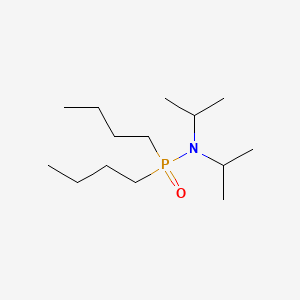


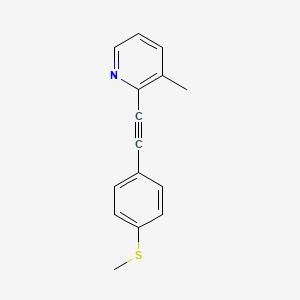
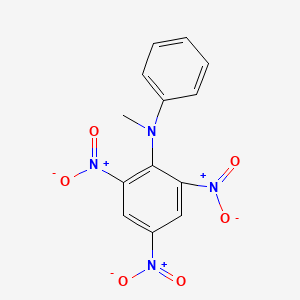
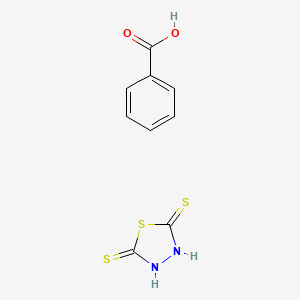
![Benzyl {(2S)-1-[(cyclohexylideneamino)oxy]-3-hydroxy-1-oxopropan-2-yl}carbamate](/img/structure/B13752127.png)

![6-p-Tolylsulfanyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13752165.png)
